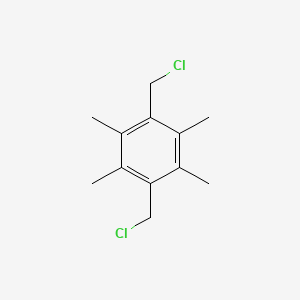

3,6-Bis(chloromethyl)durene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93952. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFAKOSRZYDFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CCl)C)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062792 | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3022-16-0 | |

| Record name | Bis(chloromethyl)durene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3022-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Bis(chloromethyl)durene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 3,6-Bis(chloromethyl)durene, a key intermediate in various fields of organic synthesis.

Chemical Properties

This compound, also known as 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene, is a solid, white crystalline powder at room temperature.[1][2][3] It is a symmetrical aromatic compound with two reactive chloromethyl groups, making it a valuable building block in polymer chemistry and for the synthesis of novel organic materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆Cl₂ | [1][4][5] |

| Molecular Weight | 231.16 g/mol | [1][5][6] |

| Appearance | White to almost white powder/crystal | [1][2][3] |

| Melting Point | 195.0 - 199.0 °C | [2][3][5] |

| Purity | >98.0% (by GC) | [1][2] |

| CAS Number | 3022-16-0 | [1][6] |

| Synonyms | 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene | [1][2][3] |

Storage and Stability: this compound is stable under normal conditions.[7] It should be stored at room temperature in a dry, cool, and dark place.[3][5] The compound is corrosive to metals and incompatible with strong oxidizing agents.[2][7]

Reactivity and Applications

The reactivity of this compound is dominated by the two benzylic chloride functional groups. These groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functionalities.

Key Areas of Reactivity and Use:

-

Cross-linking Agent: It serves as an effective cross-linking agent in the production of high-performance polymers and thermosetting plastics. The bifunctional nature of the molecule allows it to form covalent bridges between polymer chains, significantly enhancing thermal stability and mechanical strength.[5]

-

Intermediate in Organic Synthesis: It is a primary reactive intermediate for synthesizing novel organic compounds.[5] Its chloromethyl groups can be converted to other functional groups, such as alcohols, ethers, amines, and nitriles, making it a versatile precursor for complex molecules with potential applications in materials science, electronics, and photonics.[5]

-

Coatings and Adhesives: In the formulation of advanced coatings and adhesives, the chloromethyl groups enable covalent bonding with substrates or other components, which improves durability, adhesion, and chemical resistance.[5]

Hazardous decomposition of this compound can produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 3022-16-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 3022-16-0 | TCI Deutschland GmbH [tcichemicals.com]

- 4. This compound | C12H16Cl2 | CID 76402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 3022-16-0 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 3,6-Bis(chloromethyl)durene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 3,6-Bis(chloromethyl)durene (CAS No: 3022-16-0), a key intermediate in organic synthesis. Due to the limited availability of public, peer-reviewed raw spectroscopic data, this guide presents the available mass spectrometry information and outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Core Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum for this compound, available on the NIST WebBook, provides crucial information for confirming the molecular weight and fragmentation pattern of the molecule.[1][2] The molecular formula of the compound is C₁₂H₁₆Cl₂ with a molecular weight of 231.16 g/mol .

| Analysis | Result |

| Molecular Formula | C₁₂H₁₆Cl₂ |

| Molecular Weight | 231.16 g/mol |

| Major Fragments (m/z) | Data not fully available in public search snippets. Accessing the NIST database directly is recommended for a detailed fragmentation pattern. |

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The typical sample volume is 0.6-0.7 mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment generally requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) following the protocols outlined herein.

References

Thermal Stability and Decomposition of 3,6-Bis(chloromethyl)durene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data on the thermal stability and decomposition of 3,6-Bis(chloromethyl)durene is limited. This guide synthesizes available information on its properties and draws upon data from structurally related compounds to provide insights into its expected thermal behavior. The decomposition pathways and experimental protocols described herein are based on established principles of thermal analysis and the behavior of analogous chemical structures.

Introduction

This compound, also known as 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene, is a halogenated aromatic hydrocarbon. Its rigid durene core (1,2,4,5-tetramethylbenzene) functionalized with two reactive chloromethyl groups makes it a valuable cross-linking agent and building block in organic synthesis, particularly for high-performance polymers. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and processing, especially in applications where it is subjected to elevated temperatures.

This technical guide provides a summary of the known properties of this compound and explores its potential thermal behavior through an analysis of related chemical structures. It also outlines standard experimental protocols for thermal analysis and proposes a hypothetical decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆Cl₂ | [1] |

| Molecular Weight | 231.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 195.0 - 199.0 °C | [1] |

| CAS Number | 3022-16-0 | [2] |

Thermal Stability and Decomposition Analysis

Insights from Related Polymers

Polymers synthesized from chloromethylated aromatic compounds or durene derivatives provide a basis for understanding the potential thermal stability of this compound. The introduction of cross-links, a primary application of this molecule, is known to influence thermal degradation pathways, often leading to increased char formation.

Table 2: Thermal Properties of Structurally Related Polymers (Note: This data is for polymers and not for the this compound monomer itself.)

| Polymer System | Thermal Analysis Data | Key Findings |

| Xylene-formaldehyde resins | TGA: Two-step degradation for soluble p-xylene-formaldehyde resin (165-395 °C and 395-620 °C). Single-step degradation for insoluble resin (300-650 °C). | The thermal stability is influenced by the solubility and structure of the resin. |

| Copolymers of 4-chloromethyl styrene | Dynamic Mechanical Thermal Analysis (DMTA): Glass transition temperatures (Tg) in the range of 75-95 °C for the initial copolymers, increasing to 120-150 °C after functionalization. | Functionalization of the chloromethyl group significantly impacts the thermal properties of the polymer. |

| Poly(p-xylene trisulfide) | DSC/TGA: Curing of the polymer at 150 °C resulted in the disappearance of the melting peak and a shift of the glass transition temperature to a higher value, indicating increased thermal stability due to crosslinking. | Crosslinking via reactive groups similar to those in the title compound enhances thermal stability. |

These examples suggest that the thermal decomposition of materials derived from this compound would likely involve complex, multi-step processes influenced by the degree of cross-linking and the surrounding chemical environment. The initial stages of decomposition would likely involve the scission of the C-Cl bonds in the chloromethyl groups.

Proposed Decomposition Pathway

Based on the principles of thermal degradation of chloromethylated aromatic compounds, a hypothetical decomposition pathway for this compound is proposed. The initial step is likely the homolytic cleavage of the carbon-chlorine bond to form a benzylic radical. These reactive intermediates can then undergo a variety of reactions, including hydrogen abstraction, recombination to form larger cross-linked structures, or elimination reactions.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of standard thermal analysis techniques should be employed.

General Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Caption: General experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes and the extent of mass loss at each stage.

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a tared TGA pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (typically inert, such as nitrogen or argon, to study thermal decomposition without oxidation) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) is sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, polymerization).

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions.

Methodology:

-

A larger sample (typically a few grams) is placed in a robust, spherical sample bomb.

-

The calorimeter employs a "heat-wait-seek" mode. The sample is heated in small steps, and after each step, the system waits to see if the sample begins to self-heat at a rate exceeding a predefined sensitivity threshold.

-

If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.

-

Temperature and pressure are monitored as a function of time to characterize the thermal runaway reaction.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is not extensively documented in publicly available literature, an examination of its chemical structure and the behavior of related compounds provides a foundation for understanding its potential thermal properties. The presence of reactive chloromethyl groups on a stable aromatic core suggests that its decomposition is likely to be a complex process initiated by the cleavage of the C-Cl bonds, leading to the formation of reactive intermediates and subsequent cross-linking or fragmentation reactions. For a definitive understanding, detailed experimental studies using TGA, DSC, and ARC, coupled with analysis of decomposition products, are essential. The protocols and hypothetical pathways outlined in this guide provide a framework for such future investigations.

References

The Emergence of 3,6-Bis(chloromethyl)durene as a Versatile Precursor for Advanced Organic Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,6-Bis(chloromethyl)durene, a halogenated aromatic hydrocarbon, is a highly reactive and versatile building block in the synthesis of novel organic materials. Its rigid durene core, substituted with two reactive chloromethyl groups, makes it an ideal candidate for the construction of robust and porous polymer networks. This technical guide explores the role of this compound as a precursor in the development of advanced organic materials, with a focus on porous organic polymers (POPs) and hyper-cross-linked polymers (HCPs). These materials exhibit significant potential in applications such as gas storage and separation, catalysis, and sensing. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of materials derived from this precursor, complete with detailed experimental protocols and data presented for comparative analysis.

Properties of this compound

| Property | Value |

| CAS Number | 3022-16-0 |

| Molecular Formula | C₁₂H₁₆Cl₂ |

| Molecular Weight | 231.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 195-199 °C |

| Synonyms | 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene |

Synthesis of Novel Organic Materials

The primary route for polymerizing this compound is through Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of aromatic compounds, where the chloromethyl groups of the durene derivative act as alkylating agents in the presence of a Lewis acid catalyst, typically anhydrous iron(III) chloride (FeCl₃). This process leads to the formation of a highly cross-linked, three-dimensional polymer network with permanent porosity.

This compound can be either self-polymerized or co-polymerized with other aromatic monomers to tailor the properties of the resulting material. Co-polymerization with monomers such as triphenylamine (B166846) or carbazole (B46965) can introduce specific functionalities and enhance properties like gas selectivity and catalytic activity.

General Synthesis Workflow

Caption: General workflow for the synthesis of porous organic polymers from this compound.

Experimental Protocols

Synthesis of a Triphenylamine-Based Porous Organic Polymer using this compound as a Crosslinker

This protocol is based on similar syntheses of hyper-cross-linked polymers where chloromethylated aromatic compounds are used as crosslinkers.

Materials:

-

Triphenylamine (TPA)

-

This compound (BCMD)

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Methanol

-

Deionized Water

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve triphenylamine and this compound in anhydrous 1,2-dichloroethane.

-

Stir the mixture at room temperature until all solids are completely dissolved.

-

Carefully add anhydrous FeCl₃ to the solution in one portion.

-

Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. A solid precipitate will form during the reaction.

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the collected solid sequentially with methanol and deionized water to remove the catalyst and any unreacted monomers.

-

Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

-

Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final porous organic polymer.

Quantitative Data of Analogous Porous Organic Polymers

While specific data for polymers derived solely from this compound is limited in the available literature, the following table presents data for hyper-cross-linked polymers (HCPs) synthesized from structurally similar chloromethylated aromatic precursors. This data provides a benchmark for the expected properties of materials derived from this compound.

| Polymer System | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) |

| p-Dichloroxylene (p-DCX) based HCP | up to 1970 | - | ~1.7 | - |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMBP) based HCP | - | - | - | - |

| Triphenylamine-Dichloroxylene Co-polymer | - | - | - | - |

| Covalent Triazine Frameworks expanded with 1,4-Bis(chloromethyl)benzene | up to 1349 | - | 8.02 wt% | 1.54 wt% |

Data is compiled from analogous systems and should be considered representative.

Characterization of the Synthesized Materials

The structural and porous properties of the synthesized polymers are typically characterized using a suite of analytical techniques.

Material Characterization Workflow

Caption: Workflow for the characterization of porous organic polymers.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polymer and the disappearance of the C-Cl bonds from the chloromethyl groups.

-

Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the cross-linked polymer network.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

-

Scanning Electron Microscopy (SEM): To observe the morphology of the polymer particles.

-

Nitrogen Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are critical parameters for applications in gas storage and separation.

Potential Applications

Porous organic polymers derived from this compound are promising candidates for a variety of applications due to their high surface area, tunable porosity, and excellent chemical and thermal stability.

-

Gas Storage and Separation: The microporous nature of these materials makes them suitable for the selective adsorption of gases like carbon dioxide and hydrogen, which is relevant for carbon capture technologies and hydrogen storage.

-

Heterogeneous Catalysis: The high surface area and the potential to incorporate catalytic sites into the polymer framework make these materials attractive as solid-supported catalysts.

-

Sensing: The porous structure can be designed to selectively bind and detect specific analytes.

-

Drug Delivery: While not a primary focus of the current literature for this specific precursor, the tunable porosity of POPs, in general, makes them candidates for controlled drug release applications.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of novel porous organic materials. The Friedel-Crafts alkylation of this monomer, either alone or with co-monomers, provides a straightforward route to robust, high-surface-area polymers. While the direct exploration of homopolymers from this compound is an emerging area, the properties of analogous systems suggest significant potential for applications in gas storage, separation, and catalysis. Further research into the synthesis and functionalization of polymers from this versatile building block is warranted to fully unlock their potential in materials science and beyond.

Synthesis of novel cavitands using 3,6-Bis(chloromethyl)durene

A Note on 3,6-Bis(chloromethyl)durene: A comprehensive review of current scientific literature and chemical databases did not yield any established protocols for the synthesis of cavitands utilizing this compound as a primary building block. This technical guide therefore focuses on a well-established and versatile methodology for the synthesis of novel cavitands, commencing from the widely accessible precursor, resorcinarene (B1253557). This approach allows for significant structural diversification, enabling the creation of a wide array of novel cavitand hosts.

This guide provides an in-depth overview of the synthesis of advanced cavitands, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are based on established, high-yield synthetic pathways, offering a robust foundation for the creation of novel molecular containers.

Synthetic Strategy Overview

The synthesis of novel, deep-cavity cavitands typically follows a multi-step sequence, beginning with the formation of a resorcinarene base, followed by the introduction of a rigidifying bridge, and culminating in the functionalization of the upper rim to introduce novel functionalities. This modular approach allows for the systematic modification of the cavitand's structure and properties.

The overall synthetic workflow can be visualized as follows:

Figure 1: A generalized workflow for the synthesis of novel cavitands.

Experimental Protocols

The following sections provide detailed experimental protocols for each key step in the synthesis of a representative novel cavitand.

Synthesis of Resorcinarene (1)

The foundational resorcinarene macrocycle is synthesized via an acid-catalyzed condensation of resorcinol with an aldehyde, in this case, acetaldehyde.

Reaction Scheme:

Figure 2: Synthesis of Resorcinarene (1).

Protocol:

-

To a solution of resorcinol (1.0 eq) in ethanol (B145695) (95%) under an inert atmosphere, add concentrated hydrochloric acid (0.2 eq).

-

Add acetaldehyde (1.1 eq) dropwise to the stirring solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield resorcinarene (1) as a white solid.

Synthesis of Tetrabromomethylcavitand (2)

The resorcinarene is then bridged using bromochloromethane to form the basic cavitand structure. This reaction is a Williamson ether synthesis.

Reaction Scheme:

Figure 3: Formation of the cavitand backbone.

Protocol:

-

A suspension of resorcinarene (1) (1.0 eq) and potassium carbonate (excess) in dimethylformamide (DMF) is heated to 70 °C.

-

Bromochloromethane (4.4 eq) is added dropwise, and the reaction is stirred at 70 °C for 24 hours.

-

After cooling to room temperature, the mixture is poured into cold water, and the precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to afford tetrabromomethylcavitand (2).

Synthesis of a Novel Functionalized Cavitand (3)

The upper rim of the cavitand is functionalized by nucleophilic substitution of the bromide atoms. This step allows for the introduction of a wide variety of chemical moieties. The following protocol describes a representative Williamson etherification with a substituted phenol (B47542).

Reaction Scheme:

Figure 4: Upper rim functionalization of the cavitand.

Protocol:

-

To a solution of tetrabromomethylcavitand (2) (1.0 eq) in a suitable solvent such as acetonitrile, add the desired substituted phenol (4.0 eq) and cesium carbonate (excess).

-

The reaction mixture is heated to reflux and stirred for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane (B109758) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the novel functionalized cavitand (3).

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of a representative novel cavitand.

| Step | Product | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Resorcinarene (1) | Resorcinol, Acetaldehyde | HCl | Ethanol | 0 - RT | 12 | 85-95 |

| 2 | Tetrabromomethylcavitand (2) | Resorcinarene (1) | BrCH₂Cl, K₂CO₃ | DMF | 70 | 24 | 70-80 |

| 3 | Novel Functionalized Cavitand (3) | Tetrabromomethylcavitand (2) | Substituted Phenol, Cs₂CO₃ | Acetonitrile | Reflux | 16-24 | 60-75 |

Characterization Data

The structural integrity and purity of the synthesized cavitands are typically confirmed by a combination of spectroscopic techniques.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| Resorcinarene (1) | Signals for aromatic protons, methine protons, and hydroxyl protons. | Aromatic and aliphatic carbon signals. | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |

| Tetrabromomethylcavitand (2) | Characteristic signals for the methylene (B1212753) bridge protons and the bromomethyl protons. | Signals for the methylene bridge carbons and the bromomethyl carbons. | Isotopic pattern characteristic of a tetrabrominated compound. |

| Novel Functionalized Cavitand (3) | Appearance of new signals corresponding to the introduced functional groups. Shifts in the signals of the cavitand backbone. | Appearance of new carbon signals from the introduced moieties. | [M+H]⁺ or [M+Na]⁺ confirming the successful functionalization. |

Applications in Drug Development

Novel cavitands are of significant interest in drug development due to their ability to act as:

-

Drug Delivery Vehicles: Encapsulating drug molecules to improve solubility, stability, and bioavailability.

-

Molecular Sensors: Designing cavitands with reporter groups that signal the binding of specific analytes.

-

Enzyme Inhibitors: Creating cavitands that can bind to the active sites of enzymes, modulating their activity.

-

Catalysts: Utilizing the confined space of the cavitand to catalyze specific chemical reactions.

The modular synthesis described in this guide allows for the rational design and creation of cavitands with tailored properties for these and other advanced applications.

An In-depth Technical Guide to the Health and Safety of 3,6-Bis(chloromethyl)durene

This guide provides comprehensive health and safety information for the handling and use of 3,6-Bis(chloromethyl)durene, a reactive intermediate primarily used in organic synthesis for producing specialty polymers and resins.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is crucial to understand its potential dangers to ensure safe handling. The primary hazards are its corrosivity (B1173158) to metals and its potential to cause severe skin burns and serious eye damage.[2]

Table 1: Hazard Classification (REGULATION (EC) No 1272/2008) [2]

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals |

| Skin corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage |

| Serious eye damage | Category 1 | H318: Causes serious eye damage |

Hazard Pictograms:

Signal Word: Danger [2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

Table 2: Physical and Chemical Properties [2]

| Property | Value |

| Appearance | White to Almost white powder to crystal |

| Molecular Formula | C12H16Cl2 |

| Molecular Weight | 231.16 g/mol [2] |

| Melting Point | 196 °C[2] |

| Boiling Point | No data available |

| Flash Point | No data available |

| Solubility in water | No data available |

| Stability | Stable under normal conditions[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

3.1. Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[2] Prevent dust dispersion.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

3.2. Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store in a corrosive-resistant container with a resistant inner liner.[3]

-

Keep away from incompatible materials such as oxidizing agents.[2]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.

-

Containment and Cleanup:

-

For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

-

Absorb spillage to prevent material damage.[3]

-

-

Environmental Precautions: Prevent the material from entering drains or waterways.

First-Aid Measures

Immediate medical attention is required in case of exposure.

Table 3: First-Aid Measures [2]

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.[2]

-

Chemical Stability: The substance is stable under normal conditions.[2]

-

Possibility of Hazardous Reactions: No hazardous reactions are known under normal processing.[2]

-

Conditions to Avoid: No specific conditions to avoid are listed.

-

Incompatible Materials: Avoid contact with oxidizing agents.[2]

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

Toxicological Information

-

Acute Toxicity: No information available.[2]

-

Skin Corrosion/Irritation: Causes severe skin burns (Corrosive, category 1C).[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage (Category 1), with a risk of irreversible effects.[2]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No information available.[2]

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using 3,6-Bis(chloromethyl)durene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of porous organic polymers (POPs) utilizing 3,6-Bis(chloromethyl)durene as a key building block. This document is intended for researchers in materials science, chemistry, and drug development interested in the creation of novel porous materials for a variety of applications, including gas storage, separation, catalysis, and as potential platforms for drug delivery systems.

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These attributes make them highly promising for a wide range of applications. This compound, a derivative of durene (1,2,4,5-tetramethylbenzene), is a versatile and reactive monomer for the synthesis of POPs. Its two chloromethyl groups are highly susceptible to electrophilic substitution reactions, making it an excellent candidate for forming rigid, cross-linked polymer networks through reactions like Friedel-Crafts alkylation. The resulting polymers possess a permanent porous structure, which can be tailored for specific applications. In the context of drug development, the high surface area and tunable pore sizes of these POPs offer potential for high drug loading capacities and controlled release kinetics.[1][2]

Reaction Principle: Friedel-Crafts Alkylation

The primary synthetic route for creating porous polymers from this compound is through a Friedel-Crafts alkylation reaction. In this process, the this compound acts as a cross-linker, reacting with itself or with other aromatic monomers in the presence of a Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃). The reaction proceeds by the formation of methylene (B1212753) bridges between the durene units, leading to a rigid, three-dimensional porous network. The choice of reaction conditions, such as the solvent and temperature, can influence the properties of the final polymer.

Figure 1: Reaction scheme for the synthesis of porous organic polymers from this compound via Friedel-Crafts alkylation.

Experimental Protocols

The following protocols are based on established methods for the synthesis of hyper-crosslinked polymers via Friedel-Crafts alkylation and are adapted for the use of this compound.

Materials and Equipment

-

This compound (CAS: 3022-16-0)

-

Anhydrous iron(III) chloride (FeCl₃)

-

1,2-Dichloroethane (B1671644) (DCE), anhydrous

-

Methanol

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask (100 mL or 250 mL) with a magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Synthesis of Porous Durene-based Polymer (PDP)

Figure 2: Experimental workflow for the synthesis of porous durene-based polymer (PDP).

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.31 g, 10 mmol) and anhydrous iron(III) chloride (4.87 g, 30 mmol).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.

-

Reaction: Stir the mixture vigorously and heat it to 80°C. Maintain the reaction at this temperature for 24 hours. A solid polymer will precipitate out of the solution.

-

Work-up and Purification:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 100 mL of methanol.

-

Filter the solid product using a Büchner funnel and wash it with 200 mL of methanol.

-

To remove the catalyst, wash the polymer with 200 mL of 1 M HCl solution, followed by washing with distilled water until the filtrate is neutral.

-

Further purify the polymer by washing it with 200 mL of acetone.

-

-

Drying: Dry the final polymer product in a vacuum oven at 100°C overnight to yield the Porous Durene-based Polymer (PDP) as a fine powder.

Characterization

The synthesized PDP should be characterized to determine its structure, morphology, and porous properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer network and the disappearance of the C-Cl bonds from the chloromethyl groups.

-

Solid-State ¹³C NMR Spectroscopy: To elucidate the structure of the polymer network.

-

Scanning Electron Microscopy (SEM): To observe the morphology of the polymer particles.

-

Gas Sorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

Quantitative Data

The following table summarizes the expected properties of the Porous Durene-based Polymer (PDP) based on typical results for similar hyper-crosslinked polymers. Actual values may vary depending on the precise experimental conditions.

| Property | Expected Value |

| BET Surface Area | 800 - 1500 m²/g |

| Total Pore Volume | 0.5 - 1.2 cm³/g |

| Micropore Volume | 0.3 - 0.8 cm³/g |

| Average Pore Diameter | 1.5 - 3.0 nm |

| Thermal Stability (TGA) | > 350 °C |

Applications in Drug Development

The high surface area and porous nature of PDPs make them attractive candidates for drug delivery systems.[2] Potential applications include:

-

High Drug Loading: The large pore volume can accommodate a significant amount of drug molecules.

-

Controlled Release: The pore structure can be tailored to control the release rate of the encapsulated drug.

-

Targeted Delivery: The polymer surface can be functionalized with targeting ligands to direct the drug to specific cells or tissues.

Further research is necessary to evaluate the biocompatibility and drug release kinetics of PDPs for specific pharmaceutical applications.

References

Application Notes and Protocols for Cross-Linking Reactions with 3,6-Bis(chloromethyl)durene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Bis(chloromethyl)durene is a homobifunctional cross-linking agent. Its structure features a rigid durene (1,2,4,5-tetramethylbenzene) core with two reactive chloromethyl groups. These groups can form stable covalent bonds with nucleophilic residues on proteins, making this reagent a valuable tool for studying protein-protein interactions, elucidating the structure of protein complexes, and probing conformational changes. The rigid spacer arm of approximately 10.8 Å (estimated) imposes a defined distance constraint between the cross-linked residues, providing valuable structural information. This document provides a detailed protocol for utilizing this compound in cross-linking studies of proteins and protein complexes.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for successful and safe cross-linking experiments.

| Property | Value | Reference |

| Synonyms | 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₆Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 231.16 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 195-199 °C | --INVALID-LINK-- |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF. | General knowledge based on aromatic hydrocarbon properties. |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | --INVALID-LINK-- |

| Safety | Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (gloves, eye protection, lab coat). | --INVALID-LINK-- |

Experimental Protocol: Protein Cross-Linking

This protocol provides a general framework for cross-linking proteins using this compound. Optimization of reaction conditions (e.g., protein concentration, cross-linker concentration, reaction time, and temperature) is essential for each specific biological system.

Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Purified protein sample in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)

-

Reaction tubes

-

Standard laboratory equipment for protein analysis (e.g., SDS-PAGE, mass spectrometer)

Procedure

-

Preparation of Cross-Linker Stock Solution:

-

Due to the low aqueous solubility of this compound, a stock solution in an organic solvent is required.

-

Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Note: Prepare this solution fresh before each experiment to avoid hydrolysis of the chloromethyl groups.

-

-

Protein Sample Preparation:

-

Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris, glycine) or other strong nucleophiles, as these will compete with the protein for reaction with the cross-linker. HEPES or phosphate buffers are suitable choices.

-

The optimal pH for the reaction is typically in the range of 7.0-8.5 to ensure that the targeted amino acid side chains (e.g., lysine, histidine) are sufficiently nucleophilic.

-

The protein concentration should be optimized. A starting point is typically in the range of 1-10 µM.

-

-

Cross-Linking Reaction:

-

Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept to a minimum (ideally <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the cross-linking reaction, add a quenching buffer to a final concentration of 20-50 mM. Suitable quenching reagents include Tris or glycine, which contain primary amines that will react with and consume any unreacted this compound.

-

Incubate for an additional 15-30 minutes at room temperature to ensure complete quenching.

-

-

Analysis of Cross-Linked Products:

-

The cross-linked protein mixture can be analyzed by various methods:

-

SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to cross-linked proteins.

-

Mass Spectrometry: For the identification of cross-linked peptides and the precise localization of the cross-linked residues. This typically involves enzymatic digestion of the protein mixture (e.g., with trypsin), followed by LC-MS/MS analysis and specialized data analysis software.

-

-

Example Quantitative Data

The following table presents hypothetical data from a cross-linking experiment to illustrate the type of quantitative information that can be obtained. Researchers should aim to generate similar data to characterize their specific cross-linking reactions.

| Parameter | Condition A | Condition B |

| Protein Concentration | 5 µM | 5 µM |

| Cross-linker:Protein Molar Ratio | 20:1 | 50:1 |

| Reaction Time | 30 min | 60 min |

| Temperature | 25°C | 37°C |

| % Monomer Remaining | 60% | 35% |

| % Dimer Formation | 35% | 55% |

| % Higher-order Oligomers | 5% | 10% |

| Number of Identified Cross-Linked Peptides | 15 | 42 |

Visualizations

Experimental Workflow

Application Notes and Protocols for the Copolymerization of 3,6-Bis(chloromethyl)durene with Aromatic Comonomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel copolymers is a cornerstone of materials science and drug development, enabling the creation of materials with tailored properties for a variety of applications. This document provides detailed application notes and experimental protocols for the copolymerization of 3,6-bis(chloromethyl)durene with various aromatic comonomers. This compound is a versatile monomer that can be utilized in the production of specialty polymers and resins, serving as a cross-linking agent to enhance thermal stability and mechanical strength in high-performance materials. Its derivatives have potential applications in advanced coatings, adhesives, electronics, and photonics.

The following sections detail synthetic methodologies, specifically focusing on the Gilch polymerization and Horner-Emmons condensation routes, which are commonly employed for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. While specific literature on the direct copolymerization of this compound is limited, the provided protocols are adapted from established procedures for structurally similar monomers and can serve as a robust starting point for the synthesis of novel copolymers.

Experimental Protocols

Two primary methods for the synthesis of copolymers from this compound are presented below: the Gilch polymerization and the Horner-Emmons condensation. These protocols are based on established synthetic routes for related poly(p-phenylene vinylene) derivatives.[1][2]

Protocol 1: Copolymerization via Gilch Polymerization

The Gilch reaction is a widely used method for the synthesis of PPV derivatives from bis(halomethyl)benzenes.[1] This protocol describes a general procedure for the copolymerization of this compound with an aromatic comonomer.

Materials:

-

This compound

-

Aromatic comonomer (e.g., another bis(chloromethyl)benzene derivative)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

Monomer Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the desired aromatic comonomer in anhydrous THF. The molar ratio of the two monomers can be varied to control the copolymer composition.

-

Initiation: Cool the monomer solution to 0 °C using an ice bath.

-

Polymerization: Slowly add a solution of potassium tert-butoxide in THF to the cooled monomer solution over a period of 1 hour with vigorous stirring. The reaction mixture will typically develop a color, and an increase in viscosity may be observed as the polymerization proceeds.

-

Reaction Progression: After the addition of the base, allow the reaction mixture to warm to room temperature and continue stirring for 20-24 hours.[1]

-

Precipitation: Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the copolymer.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomers, oligomers, and salts.

-

Drying: Dry the purified copolymer in a vacuum oven at a low temperature (e.g., 40-50 °C) overnight to obtain the final product.

Experimental Workflow for Gilch Polymerization

Caption: Workflow for copolymer synthesis via Gilch polymerization.

Protocol 2: Copolymerization via Horner-Emmons Condensation

The Horner-Emmons condensation is another effective method for preparing PPV derivatives, particularly for achieving alternating copolymers.[2] This reaction involves the condensation of a bis(phosphonate) with a dialdehyde (B1249045).

Materials:

-

1,4-Bis(diethylphosphonatomethyl)-2,3,5,6-tetramethylbenzene (derived from this compound)

-

Aromatic dialdehyde comonomer

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

Monomer Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 1,4-bis(diethylphosphonatomethyl)-2,3,5,6-tetramethylbenzene and the aromatic dialdehyde comonomer in anhydrous DMF.

-

Initiation: To the stirred monomer solution, add a solution of potassium tert-butoxide in DMF. The reaction is typically carried out at an elevated temperature (e.g., 80 °C).[2]

-

Polymerization: Stir the reaction mixture overnight at the specified temperature. The formation of the polymer is often indicated by a change in color and an increase in the viscosity of the solution.[2]

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and precipitate the copolymer by pouring the solution into a large volume of methanol while stirring vigorously.

-

Purification: Collect the precipitate by filtration and wash it thoroughly with methanol to remove any residual reactants and solvent. The polymer can be further purified by redissolving it in a suitable solvent like THF and reprecipitating it.[2]

-

Drying: Dry the purified copolymer under vacuum to yield the final product.

Experimental Workflow for Horner-Emmons Condensation

Caption: Workflow for copolymer synthesis via Horner-Emmons condensation.

Quantitative Data Summary

Due to the limited availability of specific data on the copolymerization of this compound, the following tables summarize quantitative data for related hyperbranched and alternating PPV copolymers synthesized via Gilch and Horner-Emmons reactions, respectively. This data can serve as a reference for the expected properties of copolymers derived from this compound.

Table 1: Properties of Hyperbranched PPV Copolymers Synthesized via Gilch Reaction [1]

| Polymer | Monomer Molar Ratio (A:B) | Mn ( g/mol ) | PDI | λmax (abs, sol, nm) | λmax (em, sol, nm) | Td (°C) |

| P1 | 1.5:1 | 1.2 x 10^6 | 2.1 | 503 | 567 | 320 |

| P2 | 4:1 | 1.5 x 10^6 | 2.3 | 493 | 567 | 335 |

| P3 | 9:1 | 1.8 x 10^6 | 2.5 | 490 | 567 | 340 |

| P4 | 3:1 | 1.1 x 10^6 | 2.2 | 497 | 553 | 315 |

| P5 | 6:1 | 1.4 x 10^6 | 2.4 | 497 | 553 | 325 |

| P6 | 9:1 | 1.6 x 10^6 | 2.6 | 497 | 553 | 330 |

-

Mn: Number-average molecular weight

-

PDI: Polydispersity index

-

λmax (abs, sol): Maximum absorption wavelength in solution

-

λmax (em, sol): Maximum emission wavelength in solution

-

Td: Decomposition temperature (5% weight loss)

Table 2: Properties of an Alternating PPV Copolymer Synthesized via Horner-Emmons Condensation [2]

| Property | Value |

| Mn ( g/mol ) | 15,000 |

| PDI | 2.5 |

| λmax (abs, film, nm) | 488 |

| λmax (em, film, nm) | 560, 595 |

| HOMO (eV) | -5.3 |

| LUMO (eV) | -2.9 |

| Band Gap (eV) | 2.4 |

-

HOMO: Highest Occupied Molecular Orbital

-

LUMO: Lowest Unoccupied Molecular Orbital

Characterization

The synthesized copolymers can be characterized by a variety of analytical techniques to determine their structure, molecular weight, and physicochemical properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the copolymer and determine the comonomer ratio.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer.

-

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: To investigate the optical properties, including absorption and emission maxima.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).

Potential Applications in Drug Development

While the primary applications of PPV derivatives are in organic electronics, their unique properties may also be leveraged in the field of drug development. The ability to tune the solubility, functionality, and photophysical properties of these copolymers by selecting different comonomers makes them interesting candidates for:

-

Drug Delivery Systems: Copolymers can be designed to be thermoresponsive or pH-responsive for controlled drug release.[3] The hydrophobic backbone with tunable side chains could encapsulate hydrophobic drugs.

-

Bioimaging and Sensing: The inherent fluorescence of these conjugated polymers can be utilized for developing fluorescent probes for biological imaging and sensing applications.

-

Biocompatible Coatings: The chemical resistance and stability of these polymers could be beneficial for creating biocompatible coatings for medical devices.

Further research is required to explore the biocompatibility and specific applications of copolymers derived from this compound in the pharmaceutical and biomedical fields.

References

- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lee.chem.uh.edu [lee.chem.uh.edu]

- 3. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Yield Synthesis of Durene-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the high-yield synthesis of durene-based polymers, specifically focusing on polyimides and polyesters. The information is intended for researchers and scientists in materials science, polymer chemistry, and drug development, where such polymers may find applications in areas like membrane separations, high-performance materials, and drug delivery systems.

High-Yield Synthesis of Durene-Based Polyimides

Durene-based polyimides, particularly those derived from 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and durene diamine, are known for their excellent thermal stability, mechanical properties, and gas permeability, making them suitable for applications such as gas separation membranes.

Experimental Protocol: Synthesis of 6FDA-Durene Polyimide

This protocol details the two-step polycondensation reaction to synthesize 6FDA-durene polyimide with a high yield.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)

-

N-methyl-2-pyrrolidone (NMP)

-

Triethylamine (TEA)

-

Acetic anhydride (B1165640) (Ac₂O)

Equipment:

-

250 mL three-necked flask with a nitrogen inlet and mechanical stirrer

-

Ice bath

-

Filtration apparatus

-

Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Add durene (2.354 g, 14.33 mmol) and 26 mL of NMP to a 250 mL three-necked flask equipped with a nitrogen inlet and mechanical stirrer.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add 6FDA (6.364 g, 14.33 mmol) and an additional 26 mL of NMP to the cooled solution.

-

Stir the reaction mixture vigorously at 0 °C for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.

Step 2: Chemical Imidization

-

To the poly(amic acid) solution, add 2 mL of TEA and 5.4 mL of Ac₂O.

-

Add another 10 mL of NMP to the mixture.

-

Continue to stir the solution vigorously for 20 hours at room temperature to allow for complete imidization.

Step 3: Precipitation and Purification

-

Precipitate the resulting polyimide product by slowly pouring the reaction mixture into 1 L of methanol with constant stirring.

-

Filter the precipitated polymer and wash it thoroughly with fresh methanol several times to remove residual solvents and reagents.[1]

-

For further purification, the crude product can be re-dissolved in chloroform and re-precipitated in methanol. This procedure should be repeated three times.[1]

-

Dry the final yellow powder product under vacuum at 150 °C for 24 hours.[1]

Quantitative Data for Durene-Based Polyimide Synthesis

The following table summarizes the quantitative data for the synthesis of various durene-based polyimides and copolyimides, highlighting the high yields achievable with these protocols.

| Polymer/Copolymer | Monomer Ratio (if applicable) | Yield (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| (PIM-PI)-(6FDA-durene-PI) | 1:4 | 92 | 4.7 x 10⁴ | 2.2 | [2] |

| (PIM-PI)-(6FDA-durene-PI) | 1:6 | 93 | 4.88 x 10⁴ | 1.74 | [2] |

Experimental Workflow and Reaction Scheme

Caption: Experimental workflow for the synthesis of 6FDA-durene polyimide.

Caption: Generalized reaction scheme for polyimide synthesis.

High-Yield Synthesis of Durene-Based Polyesters

Unsaturated polyester (B1180765) resins can be synthesized using durene derivatives, offering materials with good thermal stability. This section outlines a general procedure for preparing such polyesters.

Experimental Protocol: Synthesis of Unsaturated Polyester based on 3,6-bis(methoxymethyl)durene

This protocol describes the bulk polycondensation method for synthesizing unsaturated polyesters.

Materials:

-

3,6-bis(methoxymethyl)durene

-

Diacid or anhydride (e.g., maleic anhydride, phthalic anhydride, succinic acid)

-

Glycol (e.g., 1,2-propylene glycol, triethylene glycol)

-

Styrene (B11656) (for curing)

Equipment:

-

Reaction kettle with a stirrer, thermometer, nitrogen inlet, and a condenser

-

Heating mantle

-

Vacuum pump

Procedure:

Step 1: Polycondensation

-

Charge the calculated amounts of 3,6-bis(methoxymethyl)durene, the chosen diacid or anhydride, and the glycol into the reaction kettle.

-

Heat the mixture under a nitrogen atmosphere with constant stirring.

-

Gradually increase the temperature to facilitate the polycondensation reaction and the removal of the condensation byproduct (water or methanol). The exact temperature profile will depend on the specific monomers used but typically ranges from 150 °C to 220 °C.

-

Monitor the reaction progress by measuring the acid number of the reaction mixture.

-

Once the desired acid number is reached, cool the polyester resin.

Step 2: Curing (Styrenation)

-

Dissolve the synthesized unsaturated polyester resin in styrene monomer.

-

Add a suitable initiator system (e.g., a peroxide and an accelerator) to the mixture.

-

Allow the mixture to cure at room temperature or with gentle heating to obtain a crosslinked, solid material.

Quantitative Data for Durene-Based Polyester Synthesis

Quantitative data for the synthesis of unsaturated polyesters based on 3,6-bis(methoxymethyl)durene is summarized below.

| Diacid/Anhydride | Glycol | Number-Average Molecular Weight (Mn) ( g/mol ) | Reference |

| Maleic Anhydride | 1,2-Propylene Glycol | 1250 | [1] |

| Phthalic Anhydride | 1,2-Propylene Glycol | 1300 | [1] |

| Succinic Acid | 1,2-Propylene Glycol | 1100 | [1] |

Experimental Workflow and Reaction Scheme

Caption: Experimental workflow for durene-based polyester synthesis.

Caption: Generalized reaction scheme for polyester synthesis.

References

Application Notes and Protocols: 3,6-Bis(chloromethyl)durene as a Linker for Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of a 3,6-Bis(chloromethyl)durene moiety into a metal-organic framework (MOF) via post-synthetic modification (PSM). While not a conventional linker for direct MOF synthesis due to the absence of typical coordinating groups, this compound offers a rigid, hydrophobic backbone with reactive chloromethyl groups. These reactive sites can be anchored within a pre-synthesized MOF, creating a functionalized material with altered pore environments and the potential for subsequent chemical transformations. This protocol focuses on the functionalization of the highly stable, amino-containing MOF, UiO-66-NH₂, to create UiO-66-NH-CH₂-durene-CH₂Cl. The resulting framework is envisioned to have applications in the controlled delivery of hydrophobic drugs.

Introduction to this compound in MOF Chemistry

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. Their tunable pore sizes, high surface areas, and functionalizable nature make them promising candidates for various applications, including drug delivery.

This compound is a derivative of durene (1,2,4,5-tetramethylbenzene) featuring two reactive chloromethyl groups. Its rigid and sterically hindered aromatic core can introduce hydrophobicity and shape selectivity to a MOF's pores. The primary route for incorporating this moiety into a MOF is through post-synthetic modification (PSM), a technique where a pre-formed MOF is chemically altered. In this case, the amino groups of a MOF like UiO-66-NH₂ can serve as nucleophiles to displace the chloride from one of the chloromethyl groups of the durene derivative, forming a stable covalent bond. The remaining chloromethyl group can then be used for further functionalization or can influence the framework's properties.

Experimental Protocols

Synthesis of Parent MOF: UiO-66-NH₂

This protocol outlines the solvothermal synthesis of the parent amino-functionalized zirconium-based MOF, UiO-66-NH₂.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2-Aminoterephthalic acid (H₂BDC-NH₂)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (glacial)

-

Ethanol (B145695) (absolute)

Procedure:

-

In a 100 mL screw-capped glass vial, dissolve 2-aminoterephthalic acid (0.25 g, 1.38 mmol) in 50 mL of DMF.

-

In a separate vial, dissolve zirconium(IV) chloride (0.32 g, 1.37 mmol) in 50 mL of DMF and 5 mL of glacial acetic acid.

-

Combine the two solutions in the first vial, cap it tightly, and sonicate for 10 minutes to ensure homogeneity.

-

Place the vial in a preheated oven at 120 °C for 24 hours.

-

After cooling to room temperature, a pale-yellow crystalline powder will have precipitated.

-

Decant the supernatant and wash the solid product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL). In each wash, centrifuge the mixture, decant the solvent, and re-disperse the solid in fresh solvent.

-

Activate the synthesized UiO-66-NH₂ by solvent exchange with chloroform for 3 days, replacing the chloroform every 24 hours.

-

Finally, dry the material under vacuum at 150 °C for 12 hours to obtain the activated, porous UiO-66-NH₂.

Post-Synthetic Modification with this compound

This protocol describes the covalent attachment of the this compound moiety to the amino groups of the activated UiO-66-NH₂.

Materials:

-

Activated UiO-66-NH₂

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Chloroform

Procedure:

-

In a 50 mL round-bottom flask, suspend 100 mg of activated UiO-66-NH₂ in 20 mL of anhydrous DMF.

-

Add 150 mg of this compound to the suspension.

-

Add 0.1 mL of triethylamine to the mixture to act as a base to neutralize the HCl byproduct.

-

Heat the mixture at 80 °C under a nitrogen atmosphere with constant stirring for 48 hours.

-

After cooling to room temperature, collect the solid product by centrifugation.

-

Wash the resulting powder thoroughly with fresh DMF (3 x 15 mL) and then with anhydrous chloroform (3 x 15 mL) to remove unreacted reagents and byproducts.

-

Dry the functionalized MOF, now denoted as UiO-66-NH-durene-Cl, under vacuum at 100 °C for 12 hours.

Characterization of the Functionalized MOF

A suite of characterization techniques is essential to confirm the successful functionalization and to determine the properties of the new material.

| Technique | Purpose | Expected Outcome for UiO-66-NH-durene-Cl |

| Powder X-Ray Diffraction (PXRD) | To confirm the retention of the crystalline structure after PSM. | The PXRD pattern should match that of the parent UiO-66-NH₂, indicating that the framework integrity is maintained. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of new functional groups. | Appearance of new peaks corresponding to the C-N stretching of the newly formed amine bond and characteristic peaks of the durene ring. A decrease in the intensity of the N-H stretching bands of the primary amine is also expected. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion) | To confirm the covalent attachment and quantify the degree of functionalization. | The MOF is digested in a deuterated acid (e.g., HF/DMSO-d₆). The ¹H NMR spectrum will show signals corresponding to the protons of the durene moiety and the terephthalate (B1205515) linker, allowing for the calculation of the functionalization percentage. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the functionalized MOF. | The TGA curve may show a different decomposition profile compared to the parent MOF, reflecting the presence of the attached durene group. |

| N₂ Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore volume. | A decrease in the BET surface area and pore volume is expected due to the presence of the bulky durene groups within the pores. |

Application in Drug Delivery: A Hypothetical Case Study

The increased hydrophobicity of the pores in UiO-66-NH-durene-Cl makes it a promising candidate for the encapsulation and controlled release of hydrophobic drugs.

Hypothetical Drug: Paclitaxel (a poorly water-soluble anticancer drug)

Drug Loading Protocol:

-

Suspend 50 mg of activated UiO-66-NH-durene-Cl in 10 mL of a 2 mg/mL solution of Paclitaxel in a 1:1 mixture of chloroform and methanol.

-

Stir the suspension at room temperature for 48 hours in the dark.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the solid with fresh chloroform/methanol to remove surface-adsorbed drug.

-

Dry the Paclitaxel-loaded MOF under vacuum at room temperature.

Quantitative Data (Hypothetical):

| Parameter | UiO-66-NH₂ | UiO-66-NH-durene-Cl |

| BET Surface Area (m²/g) | ~1200 | ~850 |

| Pore Volume (cm³/g) | ~0.55 | ~0.38 |

| Paclitaxel Loading Capacity (wt%) | ~15% | ~25% |

| Release at pH 7.4 (48h, %) | ~60% | ~40% |

| Release at pH 5.5 (48h, %) | ~65% | ~45% |

The hypothetical data suggests that the durene-functionalized MOF exhibits a higher loading capacity for the hydrophobic drug Paclitaxel and a slower, more sustained release profile.

Visualizations